1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole
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Description
1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole is a useful research compound. Its molecular formula is C13H15N7 and its molecular weight is 269.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.13889351 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a unique combination of an imidazole ring and a triazolo-pyrazine moiety, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
This structure contributes to its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes: The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptors: It can act as an antagonist or agonist at various receptor sites, influencing physiological responses.
- Signaling Pathways: The modulation of pathways such as apoptosis and cell proliferation is critical for its therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Inhibition of PARP: Some derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP leads to increased DNA damage in cancer cells, particularly those with BRCA mutations .
Compound | IC50 (nM) | Target |
---|---|---|
Compound A | 35 | PARP |
Compound B | 68 | PARP |
This compound | TBD | TBD |
Neuroprotective Effects
Preliminary studies suggest that this compound may also exhibit neuroprotective effects. It has been observed to modulate neuroinflammation and oxidative stress markers in cellular models of neurodegeneration.
Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyrazine derivatives demonstrated that certain modifications led to enhanced anticancer activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Study 2: Neuroprotection
In a model of Alzheimer’s disease, compounds structurally related to This compound were evaluated for their ability to reduce amyloid-beta toxicity. Results indicated significant reductions in neuroinflammatory markers and improvements in cognitive function in treated animals .
Properties
IUPAC Name |
8-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-10-16-17-13-12(15-3-5-20(10)13)19-7-11(8-19)6-18-4-2-14-9-18/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTFYDBNGCPVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CC(C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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